![molecular formula C13H10BrN3O2 B5694492 N'-(2-bromobenzoyl)isonicotinohydrazide](/img/structure/B5694492.png)
N'-(2-bromobenzoyl)isonicotinohydrazide
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Overview
Description
“N’-(2-bromobenzoyl)isonicotinohydrazide” is a derivative of isonicotinohydrazide . It is a complex organic compound that can be used in various chemical reactions and studies .
Synthesis Analysis
The synthesis of “N’-(2-bromobenzoyl)isonicotinohydrazide” and its derivatives has been studied in various research. For instance, a new series of isonicotinoyl hydrazone derivatives have been synthesized, characterized, and evaluated for in vitro antimycobacterial activity . Another study demonstrated the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N - (2-bromobenzoyl)indoles with aldehydes .
Chemical Reactions Analysis
“N’-(2-bromobenzoyl)isonicotinohydrazide” can participate in various chemical reactions. For example, it has been used in the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N - (2-bromobenzoyl)indoles with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-bromobenzoyl)isonicotinohydrazide” can be inferred from related compounds. For instance, “N’-(2-Aminobenzoyl)isonicotinohydrazide” has a molecular formula of C13H12N4O2 and an average mass of 256.260 Da .
Mechanism of Action
The mechanism of action of “N’-(2-bromobenzoyl)isonicotinohydrazide” is not explicitly stated in the literature. However, isoniazid, a related compound, works in part by disrupting the formation of the bacteria’s cell wall which results in cell death .
Safety and Hazards
The safety and hazards of “N’-(2-bromobenzoyl)isonicotinohydrazide” are not explicitly stated in the literature. However, related compounds such as 2-Bromobenzoyl chloride are considered hazardous and can cause severe skin burns and eye damage .
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “N’-(2-bromobenzoyl)isonicotinohydrazide” and its derivatives. For instance, the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N - (2-bromobenzoyl)indoles with aldehydes could be further optimized and applied to other reactions .
properties
IUPAC Name |
N'-(2-bromobenzoyl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-4-2-1-3-10(11)13(19)17-16-12(18)9-5-7-15-8-6-9/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQXMLNVESHARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2-bromobenzoyl)pyridine-4-carbohydrazide |
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